2-{[4-(Morpholin-2-yl)phenyl]methyl}cyclohexan-1-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Morpholin-2-yl)phenyl]methyl}cyclohexan-1-one typically involves a Mannich reaction, which is a well-known method for forming carbon-carbon bonds. The general procedure includes the reaction of cyclohexanone with formaldehyde and morpholine in the presence of an acid catalyst. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions to maximize yield and purity, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(Morpholin-2-yl)phenyl]methyl}cyclohexan-1-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It has been evaluated for its antioxidant properties, which can protect cells from oxidative damage.
Medicine: Its anti-inflammatory properties make it a candidate for developing new anti-inflammatory drugs.
Industry: It can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 2-{[4-(Morpholin-2-yl)phenyl]methyl}cyclohexan-1-one exerts its effects involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its anti-inflammatory activity is believed to involve the inhibition of pro-inflammatory enzymes and cytokines .
Comparison with Similar Compounds
Similar Compounds
2-{[4-(Morpholin-4-yl)phenyl]methyl}cyclohexan-1-one: Similar structure but with a different substitution pattern on the morpholine ring.
2-{[4-(Piperidin-1-yl)phenyl]methyl}cyclohexan-1-one: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness
2-{[4-(Morpholin-2-yl)phenyl]methyl}cyclohexan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of antioxidant and anti-inflammatory activities makes it a promising candidate for further research and development .
Properties
CAS No. |
26598-89-0 |
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Molecular Formula |
C17H23NO2 |
Molecular Weight |
273.37 g/mol |
IUPAC Name |
2-[(4-morpholin-2-ylphenyl)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C17H23NO2/c19-16-4-2-1-3-15(16)11-13-5-7-14(8-6-13)17-12-18-9-10-20-17/h5-8,15,17-18H,1-4,9-12H2 |
InChI Key |
ZUHSYAGJFSINBV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)CC2=CC=C(C=C2)C3CNCCO3 |
Origin of Product |
United States |
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